Cas no 26011-40-5 (2-Hydroxy Mestranol)

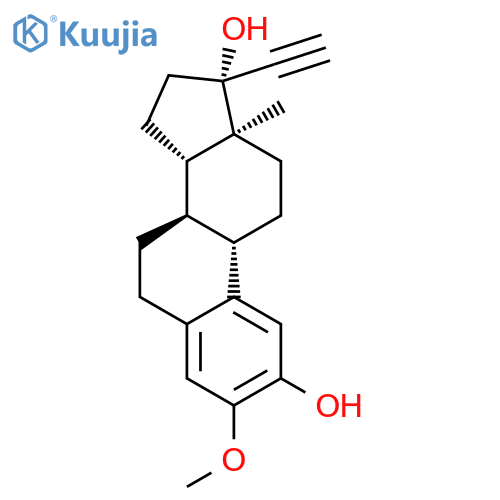

2-Hydroxy Mestranol structure

商品名:2-Hydroxy Mestranol

2-Hydroxy Mestranol 化学的及び物理的性質

名前と識別子

-

- 19-Norpregna-1,3,5(10)-trien-20-yne-2,17-diol,3-methoxy-, (17a)-(9CI)

- 2-Hydroxy Mestranol

- (8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,17-diol

- 19-Nor-17a-pregna-1,3,5(10)-trien-20-yne-2,17-diol,3-methoxy-(8CI)

- A)-3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-2,17-diol

- A-Ethynyl-2-hydroxyestradiol 3-Methyl Ether

- CHEMBL3544577

- 26011-40-5

- (17a)-3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-2,17-diol

- 19-Norpregna-1,3,5(10)-trien-20-yne-2,17-diol, 3-methoxy-, (17alpha)- (9CI)

- J-016220

- 17a-Ethynyl-2-hydroxyestradiol 3-methyl ether

- (8S,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,17-diol

- (1R,3AS,3BR,9BS,11AS)-1-ETHYNYL-7-METHOXY-11A-METHYL-2H,3H,3AH,3BH,4H,5H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHRENE-1,8-DIOL

-

- インチ: InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-19(24-3)18(22)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21-/m0/s1

- InChIKey: SKJZENPUQVKMJH-PVHGPHFFSA-N

- ほほえんだ: COC1=C(O)C=C2[C@H]3CC[C@@]4([C@](CC[C@H]4[C@@H]3CCC2=C1)(O)C#C)C

計算された属性

- せいみつぶんしりょう: 326.18800

- どういたいしつりょう: 326.188195

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 2

- 複雑さ: 551

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- 密度みつど: 1.22

- ふってん: 476°C at 760 mmHg

- フラッシュポイント: 241.7°C

- 屈折率: 1.612

- PSA: 49.69000

- LogP: 3.62120

2-Hydroxy Mestranol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AB28602-1mg |

19-Norpregna-1,3,5(10)-trien-20-yne-2,17-diol, 3-methoxy-, (17α)- (9CI) |

26011-40-5 | 1mg |

$1175.00 | 2024-04-20 | ||

| TRC | H945850-10mg |

2-Hydroxy Mestranol |

26011-40-5 | 10mg |

$1642.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-209188-1mg |

2-Hydroxy Mestranol, |

26011-40-5 | 1mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AB28602-5mg |

19-Norpregna-1,3,5(10)-trien-20-yne-2,17-diol, 3-methoxy-, (17α)- (9CI) |

26011-40-5 | 5mg |

$2800.00 | 2024-04-20 | ||

| TRC | H945850-1mg |

2-Hydroxy Mestranol |

26011-40-5 | 1mg |

$207.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-209188-1 mg |

2-Hydroxy Mestranol, |

26011-40-5 | 1mg |

¥2,858.00 | 2023-07-11 | ||

| TRC | H945850-5mg |

2-Hydroxy Mestranol |

26011-40-5 | 5mg |

$ 800.00 | 2023-09-07 |

2-Hydroxy Mestranol 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

26011-40-5 (2-Hydroxy Mestranol) 関連製品

- 22415-44-7(2-Methoxy-17a-ethynyl Estradiol)

- 14009-70-2(18-Methyl Mestranol)

- 72-33-3(Mestranol)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量